molecular formula C8H4Br3N B3272780 4-Bromo-2-(dibromomethyl)benzonitrile CAS No. 573675-37-3

4-Bromo-2-(dibromomethyl)benzonitrile

Cat. No. B3272780
CAS RN: 573675-37-3
M. Wt: 353.84 g/mol
InChI Key: RLKXVIUWRLATDF-UHFFFAOYSA-N
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Description

“4-Bromo-2-(dibromomethyl)benzonitrile” is a chemical compound with the CAS Number: 573675-37-3 . It has a molecular weight of 353.84 and its IUPAC name is this compound . It is a light yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4Br3N/c9-6-2-1-5 (4-12)7 (3-6)8 (10)11/h1-3,8H . This code provides a standard way to encode the molecular structure using text. The InChI key, which is a hashed version of the full InChI, is RLKXVIUWRLATDF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 353.84 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Refinement

4-Bromo-2-(dibromomethyl)benzonitrile has been utilized in the field of synthesis and refinement of chemicals. For instance, the compound 4-bromomethyl-benzonitrile, which shares a similar bromine substitution pattern, was prepared using photochemical bromination, and its refinement involved solvent-based processes to achieve high purity levels (Teng Jun-jiang, 2008).

Chemical Reactions and Derivatives

This compound plays a significant role in various chemical reactions to produce different derivatives. For example, it has been used in reactions involving dibromomethyl methyl ether, resulting in the formation of labile β-furanosyl bromides and crystalline pyranosyl bromides (J. Thiem & Manfred Gerken, 1982). Additionally, its interaction with potassium iodide has been explored, revealing its capacity to form 2,3-dicyanonaphthalene and similar derivatives (陈丽媛 et al., 2014).

Spectroscopic Studies

In spectroscopy, the vibrational spectra of compounds like 4-bromo benzonitrile have been studied extensively. These studies involve evaluating vibrational frequencies and intensities using techniques like Density Functional Theory (DFT), which help in understanding the molecular structure and properties of such compounds (V. Krishnakumar et al., 2009).

properties

IUPAC Name

4-bromo-2-(dibromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKXVIUWRLATDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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